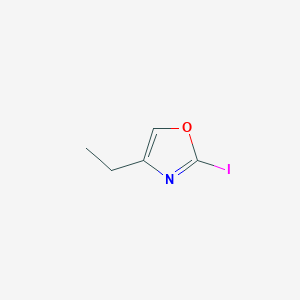
4-Ethyl-2-iodo-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-iodo-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The presence of an ethyl group at position 4 and an iodine atom at position 2 makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using manganese dioxide (MnO₂) or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodoaromatics. This method is preferred due to its high regioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-iodo-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the iodine atom, leading to different substituted oxazoles.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
Applications De Recherche Scientifique
4-Ethyl-2-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Oxazole: A basic five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Benzoxazole: Contains a fused benzene ring, enhancing its stability and biological activity.
Uniqueness: 4-Ethyl-2-iodo-1,3-oxazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical reactivity and potential biological activities compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C5H6INO |
|---|---|
Poids moléculaire |
223.01 g/mol |
Nom IUPAC |
4-ethyl-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
Clé InChI |
BSTRILBAKIINST-UHFFFAOYSA-N |
SMILES canonique |
CCC1=COC(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
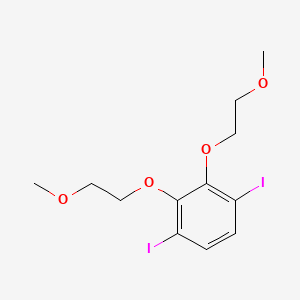
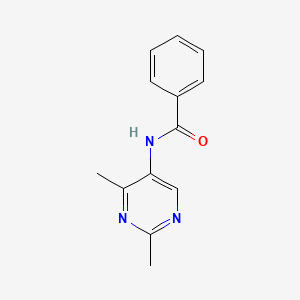

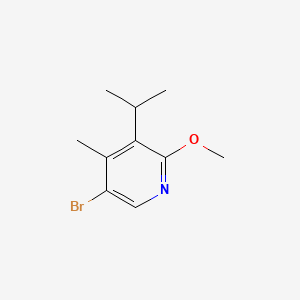

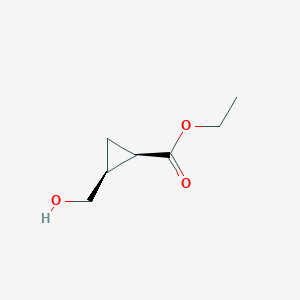

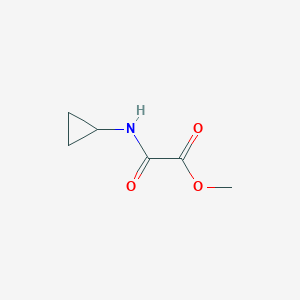
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
